4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tetrahydro-2H-pyran-2-yl derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the tetrahydro-2H-pyran-2-yl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4,6-Dichloropyrimidine: Shares the pyrimidine core but lacks the tetrahydro-2H-pyran-2-yl group.
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: Similar structure but with different substitution pattern.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Contains the tetrahydro-2H-pyran group but differs in the core structure.
Uniqueness: 4,6-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10Cl2N2O |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
4,6-dichloro-2-(oxan-2-yl)pyrimidine |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)13-9(12-7)6-3-1-2-4-14-6/h5-6H,1-4H2 |
InChI Key |
JDKWTOASCFJPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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